molecular formula C12H14N2O3S B11014376 N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11014376
M. Wt: 266.32 g/mol
InChI Key: DAKIZACFFOMXOA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS: 1219567-81-3) is a benzothiazolone-derived acetamide characterized by a 1,2-benzothiazol-3(2H)-one core linked to an acetamide moiety substituted with a 2-methoxyethyl group at the nitrogen atom. The benzothiazolone scaffold is widely recognized for its pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C12H14N2O3S/c1-17-7-6-13-11(15)8-14-12(16)9-4-2-3-5-10(9)18-14/h2-5H,6-8H2,1H3,(H,13,15)

InChI Key

DAKIZACFFOMXOA-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs palladium-catalyzed cross-coupling to introduce the 3-oxo-1,2-benzothiazole moiety. A boronated benzothiazole precursor reacts with a halogenated acetamide derivative under controlled conditions.

Key Steps:

  • Precursor Preparation :

    • 3-Oxo-1,2-benzothiazole boronate ester is synthesized via lithiation of 2-chlorobenzothiazole followed by borylation.

    • N-(2-Methoxyethyl)-2-bromoacetamide is prepared by brominating 2-chloroacetamide in the presence of 2-methoxyethylamine.

  • Cross-Coupling Reaction :

    • Catalyst : Pd(dppf)Cl₂ (1 mol%)

    • Base : Potassium carbonate (2 eq)

    • Solvent : Dioxane/water (4:1 v/v)

    • Temperature : 75°C, 12 hours

    • Yield : 68–72%.

Optimization Insights:

  • Replacing Pd(dppf)Cl₂ with Pd(PPh₃)₄ reduces yield to 45% due to inefficient oxidative addition.

  • ACN/water mixtures (3:1) improve solubility but require higher temperatures (80°C).

Direct Amidation of 2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetic Acid

Carboxylic Acid Activation

The carboxylic acid precursor is activated using T3P (propylphosphonic anhydride) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by coupling with 2-methoxyethylamine.

Reaction Conditions:

  • Activating Agent : T3P (1.2 eq)

  • Base : DiPEA (N,N-diisopropylethylamine, 2 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to 25°C, 4 hours

  • Yield : 82–85%.

Comparative Analysis:

Activating AgentBaseSolventYield (%)
T3PDiPEADCM85
EDCIN-EthylmorpholineDMF78
TBTUTriethylamineTHF70
  • T3P outperforms uronium-based agents (e.g., TBTU) due to milder conditions and reduced racemization.

Cyclocondensation Approach

Benzothiazole Ring Formation

This one-pot method constructs the benzothiazole core in situ using o-aminothiophenol and maleic anhydride, followed by N-alkylation.

Procedure:

  • Cyclization :

    • o-Aminothiophenol reacts with maleic anhydride in acetic acid at reflux (110°C, 6 hours) to form 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid.

  • Amidation :

    • The acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which reacts with 2-methoxyethylamine in THF at 0°C.

Yield and Challenges:

  • Overall Yield : 60–65%

  • Drawbacks : Requires strict anhydrous conditions to avoid hydrolysis of the acyl chloride.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. For example, the amidation step completes in 15 minutes at 100°C using T3P and DMF.

Advantages:

  • Time Efficiency : 80% yield achieved in 15 minutes vs. 4 hours conventionally.

  • Scalability : Demonstrated for gram-scale synthesis.

Comparative Evaluation of Methods

MethodYield (%)TimeCost EfficiencyScalability
Suzuki-Miyaura Coupling68–7212 hoursModerateHigh
Direct Amidation82–854 hoursHighModerate
Cyclocondensation60–658 hoursLowLow
Microwave-Assisted8015 minutesHighHigh
  • Direct amidation is optimal for laboratory-scale synthesis due to high yields and simplicity.

  • Microwave-assisted methods are preferable for rapid, scalable production.

Critical Challenges and Solutions

Impurity Formation

  • Issue : Residual palladium in cross-coupled products (up to 500 ppm).

  • Solution : Treatment with SiliaMetS® thiourea resin reduces Pd content to <10 ppm.

Solvent Selection

  • Polar aprotic solvents (DMF, ACN) improve solubility but complicate purification.

  • Switchable solvents (e.g., DMSO/water) enable easier isolation via pH adjustment .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the benzothiazole ring can yield alcohol derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain enzymes that are crucial in disease pathways, including those involved in cancer progression and inflammation . This opens avenues for its use in therapeutic interventions targeting these enzymes.

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets suggests that it could be modified to enhance efficacy and reduce toxicity, leading to the development of new therapeutic agents .

Formulation in Pharmaceuticals

Given its biological activities, this compound may be incorporated into pharmaceutical formulations aimed at treating infections or cancer. The development of such formulations would require extensive testing to establish safety and efficacy profiles.

Case Study 1: Antimicrobial Activity

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The findings highlighted the potential of these compounds as effective antimicrobial agents .

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring could facilitate binding to these targets, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The benzothiazolone-acetamide framework allows diverse modifications at the acetamide nitrogen and the benzothiazolone ring. Key analogs and their structural differences are summarized below:

Table 1: Structural and Physicochemical Comparison of Benzothiazolone Acetamides
Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight Key Features References
Target Compound 2-Methoxyethyl C₁₂H₁₄N₂O₃S 278.32 Aliphatic ether chain, moderate lipophilicity
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 2-Ethylphenyl C₁₇H₁₆N₂O₄S 360.39 Aromatic substituent, sulfone group enhances polarity
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2(3H)-yl)acetamide 4-Hydroxyphenyl C₁₅H₁₂N₂O₅S 332.33 Hydroxyl group increases hydrogen-bonding capacity
N-(2-Methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 2-Methoxybenzyl C₁₇H₁₆N₂O₃S 328.38 Aromatic methoxy group, higher molecular weight
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantan-1-yl C₂₀H₂₄N₂O₂S 356.48 Bulky adamantyl group, impacts solubility
N-[(2Z)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Thiadiazolylidene-methoxybenzyl C₁₉H₁₆N₄O₃S₂ 412.50 Heterocyclic substituent, complex electronic effects
Key Observations:

Sulfone-containing analogs (e.g., ) exhibit higher polarity, which may reduce bioavailability but enhance water solubility .

Molecular Weight and Lipophilicity :

  • The target compound (MW 278.32) is smaller than most analogs, suggesting favorable pharmacokinetic properties. Larger derivatives (e.g., MW 412.50 in ) may face challenges in drug-likeness .

Functional Groups: Hydroxyl groups (e.g., ) enable hydrogen bonding, improving target binding but increasing metabolic susceptibility .

Physicochemical and Analytical Characterization

  • NMR and HRMS : All compounds were confirmed using ¹H/¹³C NMR and high-resolution mass spectrometry, with sulfone-containing analogs showing distinct downfield shifts for SO₂ groups .
  • X-ray Crystallography : and highlight hydrogen-bonding networks and crystal packing, critical for understanding solid-state stability .

Biological Activity

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, with the CAS number 1219574-28-3 and molecular formula C12_{12}H14_{14}N2_2O3_3S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities that have been explored in various studies. Key areas of interest include:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines. For instance, derivatives of benzothiazole have been linked to significant cytotoxic effects on human cancer cell lines such as HeLa, HepG2, and SKBr3 .
  • Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antibacterial and antifungal properties. The compound has demonstrated effectiveness against Gram-positive bacteria, which is critical in the context of rising antibiotic resistance .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to apoptosis. Studies have reported IC50_{50} values ranging from 1.2 to 5.3 µM for various derivatives against cancer cell lines .
  • Oxidative Stress Modulation : Some studies suggest that the compound may enhance antioxidative activity, which could contribute to its protective effects against oxidative damage in cells .
  • Targeting Specific Pathways : The benzothiazole moiety is known to interact with key enzymes and receptors involved in cancer proliferation and survival, making it a valuable scaffold for drug development .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited moderate to significant cytotoxicity across different tested lines, with notable selectivity towards MCF-7 cells (IC50_{50} = 3.1 µM) .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of benzothiazole were tested against multiple bacterial strains. The findings revealed that certain compounds showed effective inhibition against Gram-positive strains such as Enterococcus faecalis (MIC = 8 µM), highlighting the potential use of these compounds as novel antibacterial agents .

Data Summary Table

Activity TypeTest SystemResultReference
AnticancerMCF-7 cell lineIC50_{50} = 3.1 µM
AntimicrobialE. faecalisMIC = 8 µM
AntioxidativeVariousEnhanced antioxidative activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid with 2-methoxyethylamine in the presence of coupling agents (e.g., DCC or EDC).
  • Validation : Purity is confirmed via HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the carbonyl group (C=O) of the acetamide moiety typically appears at ~1680 cm⁻¹ in IR spectra .

Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are common for benzothiazolone derivatives, with lattice parameters such as a = 4.7774 Å, b = 11.367 Å, and c = 16.159 Å .
  • Key Data : Hydrogen-bonding interactions (e.g., N–H⋯O) stabilize the crystal lattice, with bond distances of ~2.8–3.0 Å .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:

  • Dose-response assays to establish EC₅₀/IC₅₀ values.
  • Structural analogs comparison to isolate pharmacophores (e.g., the 3-oxo-benzothiazole moiety is critical for enzyme inhibition ).
  • Target-specific assays (e.g., kinase inhibition profiling) to identify off-target effects .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity at 60–80°C .
  • Catalyst use : Triethylamine or pyridine improves amide bond formation efficiency .
  • Workflow : Monitor reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and optimize quenching/purification steps .

Q. What mechanistic insights explain its interaction with biological targets?

  • Methodology :

  • Molecular docking : The 3-oxo-benzothiazole group binds to ATP pockets in kinases (e.g., CDK2) with binding energies of −8.5 to −9.2 kcal/mol .
  • Enzyme assays : NADPH-dependent reductase inhibition (IC₅₀ = 2.1 µM) suggests redox modulation .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) assess oxidative degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and stability data across studies?

  • Methodology :

  • Solubility : Use standardized buffers (PBS, pH 7.4) and DMSO stock solutions (10 mM) for consistency. Conflicting logP values (e.g., 1.8 vs. 2.3) may arise from measurement techniques (shake-flask vs. HPLC) .
  • Stability : Accelerated stability studies (40°C/75% RH for 14 days) identify degradation products via LC-MS .

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